Rivaroxaban Pseudodimer Rivaroxaban Pseudodimer This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

Brand Name: Vulcanchem
CAS No.: 1632463-24-1
VCID: VC0105040
InChI: InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1
SMILES: C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl
Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂
Molecular Weight: 871.76

Rivaroxaban Pseudodimer

CAS No.: 1632463-24-1

Cat. No.: VC0105040

Molecular Formula: C₃₈H₃₆Cl₂N₆O₁₀S₂

Molecular Weight: 871.76

* For research use only. Not for human or veterinary use.

Rivaroxaban Pseudodimer - 1632463-24-1

Specification

CAS No. 1632463-24-1
Molecular Formula C₃₈H₃₆Cl₂N₆O₁₀S₂
Molecular Weight 871.76
IUPAC Name 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1
SMILES C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl

Introduction

Chemical Properties

Molecular Structure and Identification

Rivaroxaban Pseudodimer has been assigned the Chemical Abstracts Service (CAS) registry number 1632463-24-1 . The compound is formally identified in chemical databases with a PubChem CID of 86566632 . Its structural complexity is reflected in its systematic IUPAC name: 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide .

Physical and Chemical Characteristics

The physical and chemical properties of Rivaroxaban Pseudodimer are summarized in the following table:

PropertyValueSource
Molecular FormulaC38H36Cl2N6O10S2
Molecular Weight871.8 g/mol
AppearanceNeat solid
StereochemistryContains defined stereocenters
Creation Date in DatabaseJanuary 20, 2015
Last Database ModificationFebruary 22, 2025

The compound features a complex structure containing multiple functional groups including chlorothiophene moieties, oxazolidinone rings, and amide linkages . These structural elements contribute to its specific chemical behavior and analytical profile.

Structural Comparison with Rivaroxaban

Rivaroxaban Pseudodimer represents a dimeric structure related to the parent compound Rivaroxaban. For comparison, Rivaroxaban itself has the molecular formula C19H18ClN3O5S and a molecular weight of approximately 435.881 g/mol . The pseudodimer essentially incorporates structural elements of Rivaroxaban in a more complex arrangement, resulting in approximately double the molecular weight and a more intricate molecular architecture.

Formation and Occurrence

Synthesis Pathway

Rivaroxaban Pseudodimer typically forms as a byproduct during the industrial synthesis of Rivaroxaban . The formation of this impurity likely involves coupling reactions between Rivaroxaban molecules or their synthetic intermediates. The exact mechanisms of formation may vary depending on the specific synthetic route and reaction conditions employed in the manufacturing process. Understanding these formation pathways is crucial for developing strategies to minimize impurity generation during pharmaceutical production.

Occurrence in Pharmaceutical Preparations

As an identified impurity in Rivaroxaban formulations, the pseudodimer is subject to strict controls and specifications regarding its maximum allowable concentration in the final pharmaceutical product. Its presence is typically monitored during quality control procedures to ensure compliance with regulatory standards for pharmaceutical impurities .

Analytical Applications

Reference Standard Usage

Regulatory and Quality Control Significance

Control Strategy Implementation

Pharmaceutical manufacturers must implement appropriate control strategies to limit the formation of Rivaroxaban Pseudodimer during synthesis and to ensure its concentration remains below specified limits in the final drug product. These strategies may include optimized reaction conditions, purification procedures, and in-process controls during manufacturing.

Future Research Perspectives

Structure-Activity Relationship Studies

Further research into the structural relationships between Rivaroxaban and its pseudodimer may yield valuable insights into the molecular basis of Factor Xa inhibition. Comparative studies examining the binding characteristics and potential biological activities of the parent drug versus the pseudodimer could contribute to the rational design of improved anticoagulant agents.

Analytical Method Development

Ongoing development of increasingly sensitive and specific analytical methods for detecting and quantifying Rivaroxaban Pseudodimer represents an important area for future research. Advances in this field would enhance quality control capabilities and further ensure the safety and efficacy of Rivaroxaban-based pharmaceutical products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator